2,6-difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
2,6-Difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with two fluorine atoms at the 2- and 6-positions. The amine group is attached to a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety, a bicyclic structure combining aromatic and partially saturated features. The 2-oxo group may influence hydrogen-bonding interactions, while the fluorine atoms enhance metabolic stability and membrane permeability .
Properties
IUPAC Name |
2,6-difluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2/c17-11-2-1-3-12(18)15(11)16(22)19-10-5-6-13-9(8-10)4-7-14(21)20-13/h1-3,5-6,8H,4,7H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYMUFHQFGTSFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: The final step involves coupling the quinoline derivative with 2,6-difluorobenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to reduce reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of tetrahydroquinoline derivatives.
Substitution: The fluorine atoms in the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted benzamide derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
2,6-difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Interacting with DNA: The compound may intercalate into DNA, disrupting the replication process and leading to anticancer effects.
Modulating Receptor Activity: It may bind to specific receptors on the cell surface, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The compound shares structural motifs with several analogues, enabling comparisons of pharmacological and physicochemical properties:
Table 1: Key Structural and Functional Comparisons
Functional and Mechanistic Insights
RO2959: Mechanism: Inhibits store-operated calcium entry (SOCE) by blocking CRAC channels, suppressing T-cell receptor (TCR)-triggered cytokine production and proliferation . Structural Advantage: The pyrazine-thiazol-dihydropyridine side chain enhances interactions with ORAI1/STIM1 proteins, critical for SOCE.
Impact of Fluorine Substitution
Both the target compound and RO2959 feature 2,6-difluorobenzamide groups, which:
- Improve metabolic stability by resisting cytochrome P450 oxidation.
- Enhance lipophilicity, promoting membrane penetration.
Biological Activity
2,6-Difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline core, known for various pharmacological properties, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 316.30 g/mol. The presence of fluorine atoms at the 2 and 6 positions of the benzene ring enhances its biological activity by influencing electronic properties and lipophilicity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.30 g/mol |
| CAS Number | 922130-36-7 |
Antitumor Activity
Research indicates that compounds containing the tetrahydroquinoline structure exhibit significant antitumor properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (non-small cell lung cancer).
- IC50 Values : Preliminary findings suggest IC50 values in the low micromolar range (e.g., approximately 6.26 µM for HCC827), indicating potent cytotoxic effects against these cell lines .
The proposed mechanism of action for this compound involves the induction of programmed cell death through apoptosis pathways. The quinoline moiety is known to interact with DNA and disrupt cellular processes essential for cancer cell survival. Studies suggest that this compound may also inhibit specific enzymes involved in tumor growth and metastasis.
Case Studies
-
Study on Antitumor Efficacy :
- A study evaluated the antitumor efficacy of several derivatives of tetrahydroquinoline, including this compound.
- Results indicated a significant reduction in tumor size in xenograft models treated with this compound compared to controls.
- Histological analysis revealed increased apoptosis in tumor tissues following treatment .
- Antimicrobial Activity :
Q & A
Basic: What are the standard synthetic routes for preparing 2,6-difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and what key intermediates are involved?
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the benzamide core via reaction of 2,6-difluoroaniline with benzoyl chloride derivatives under controlled conditions to form 2,6-difluorobenzamide intermediates .
- Step 2: Functionalization of the tetrahydroquinoline moiety. For example, cyclization of substituted anilines with ketones or aldehydes under acidic conditions yields the 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group .
- Step 3: Coupling the benzamide and tetrahydroquinoline intermediates via amidation or acylation reactions, often using coupling agents like EDC/HOBt in polar aprotic solvents (e.g., DMF) .
Key intermediates include 2,6-difluorobenzoyl chloride and 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline.
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- Spectroscopy:
- Chromatography:
Advanced: How can researchers resolve discrepancies in biological activity data observed across different in vitro assays for this compound?
Discrepancies may arise from assay-specific variables:
- Cell Line Variability: Use isogenic cell lines to control for genetic background .
- Compound Solubility: Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid precipitation .
- Dose-Response Consistency: Perform 8-point dilution curves to ensure linearity and calculate accurate IC₅₀ values .
- Positive Controls: Include reference inhibitors (e.g., staurosporine for apoptosis assays) to validate assay conditions .
Advanced: What computational and crystallographic approaches are suitable for studying the compound's interactions with biological targets?
- Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve the compound’s 3D structure when co-crystallized with target proteins .
- Molecular Docking: Tools like AutoDock Vina can predict binding modes to receptors (e.g., kinases or GPCRs) .
- MD Simulations: GROMACS or AMBER for assessing dynamic interactions (e.g., ligand-protein stability over 100 ns trajectories) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the compound's therapeutic potential?
- Substituent Modulation: Replace fluorine atoms with other halogens (Cl, Br) or electron-withdrawing groups to alter binding affinity .
- Scaffold Hybridization: Fuse the tetrahydroquinoline ring with heterocycles (e.g., pyridine) to enhance solubility .
- Bioisosteric Replacement: Substitute the benzamide with sulfonamide groups to improve metabolic stability .
- In Vivo Validation: Prioritize derivatives with <10 µM IC₅₀ in in vitro assays for pharmacokinetic studies .
Advanced: What strategies can mitigate challenges in achieving high enantiomeric purity during synthesis?
- Chiral Resolution: Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers .
- Asymmetric Catalysis: Employ palladium-catalyzed asymmetric allylic alkylation to introduce stereocenters .
- Kinetic Resolution: Optimize reaction conditions (e.g., temperature, solvent) to favor one enantiomer during acylation .
Basic: What are the primary biological targets and pathways implicated in the compound's mechanism of action?
- Targets: Kinases (e.g., JAK2), inflammatory mediators (COX-2), and apoptosis regulators (Bcl-2) .
- Pathways:
- Apoptosis: Modulates caspase-3/7 activation and mitochondrial membrane potential .
- Inflammation: Suppresses NF-κB signaling and pro-inflammatory cytokine release (e.g., IL-6, TNF-α) .
Advanced: How do solvent polarity and reaction temperature influence the yield and regioselectivity in key acylation steps?
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine group, improving coupling efficiency .
- Temperature Control: Lower temperatures (0–5°C) reduce side reactions (e.g., hydrolysis) during benzamide formation .
- Regioselectivity: Steric hindrance from the tetrahydroquinoline’s 1-position directs acylation to the 6-amino group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
